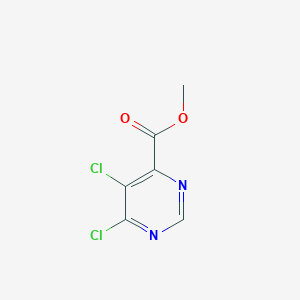
deca-3,7-diyne-1,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deca-3,7-diyne-1,10-diamine is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. It is characterized by the presence of two triple bonds and two amine groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deca-3,7-diyne-1,10-diamine typically involves the coupling of terminal alkynes through oxidative processes. One common method is the Glaser coupling reaction, which uses copper acetylides as intermediates . The reaction conditions often involve the use of copper(I) iodide and an oxidant such as tribromoisocyanuric acid in a suitable solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the Glaser coupling reaction for higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Deca-3,7-diyne-1,10-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tribromoisocyanuric acid and other halogen-based oxidants.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing triple bonds.
Substitution: Electrophiles such as alkyl halides can react with the amine groups under basic conditions.
Major Products
The major products formed from these reactions include enynes, dienes, allenes, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Deca-3,7-diyne-1,10-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including conductive polymers and optoelectronic devices.
Wirkmechanismus
The mechanism of action of deca-3,7-diyne-1,10-diamine involves its ability to form stable complexes with various molecular targets. The triple bonds and amine groups allow it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octa-1,7-diyne-3,10-diamine
- Hexa-1,5-diyne-2,6-diamine
- Tetra-1,3-diyne-1,4-diamine
Uniqueness
Deca-3,7-diyne-1,10-diamine is unique due to its longer carbon chain and the presence of two triple bonds, which provide greater flexibility and reactivity compared to shorter diynes. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of deca-3,7-diyne-1,10-diamine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "1,4-dibromobutane", "sodium amide", "1,7-dibromoheptane", "sodium acetylide", "1,10-dibromodecane", "ammonia" ], "Reaction": [ "Step 1: 1,4-dibromobutane is treated with sodium amide in liquid ammonia to form 1,4-bis(azidomethyl)butane.", "Step 2: 1,7-dibromoheptane is reacted with sodium acetylide in liquid ammonia to form 1,7-diyne.", "Step 3: 1,4-bis(azidomethyl)butane is reacted with 1,7-diyne in the presence of copper(I) iodide to form the corresponding triazole.", "Step 4: 1,10-dibromodecane is reacted with ammonia to form 1,10-diaminodecane.", "Step 5: The triazole and 1,10-diaminodecane are reacted in the presence of sodium borohydride to form deca-3,7-diyne-1,10-diamine." ] } | |
CAS-Nummer |
2763755-24-2 |
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



